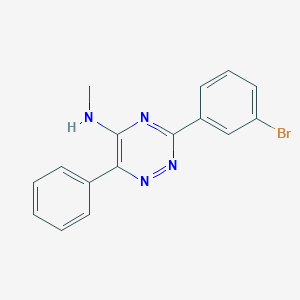![molecular formula C11H22N2O2 B259107 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in the field of biochemistry and pharmacology. This compound is synthesized through a complex chemical process and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide involves its ability to inhibit the enzyme acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease.
Biochemical and Physiological Effects
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease. 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has also been found to exhibit potent analgesic effects, which can have therapeutic effects in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has several advantages for lab experiments. It is a highly pure and stable compound, which makes it easy to work with in the lab. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential applications in the field of biochemistry and pharmacology, which makes it a valuable tool for researchers. However, there are some limitations to working with 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide in the lab. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the effects of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide can vary depending on the dosage and administration method, which can make it difficult to interpret research results.
Zukünftige Richtungen
There are several future directions for the research of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide. One potential direction is to study its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been found to exhibit potent antioxidant and anti-inflammatory effects, which can have therapeutic effects in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to explore the potential applications of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide in these areas. Another potential direction for research is to study the effects of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide on other neurotransmitters and enzymes in the brain, which could lead to the development of new therapeutic agents for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide involves a multi-step chemical process that includes the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. This intermediate compound is then reacted with 3-(4-morpholinyl)propan-1-amine to form 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide. The final product is purified through recrystallization to obtain a highly pure form of 2-methyl-N-[3-(4-morpholinyl)propyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to exhibit potent inhibitory effects on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
Produktname |
2-methyl-N-[3-(4-morpholinyl)propyl]propanamide |
|---|---|
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2-methyl-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C11H22N2O2/c1-10(2)11(14)12-4-3-5-13-6-8-15-9-7-13/h10H,3-9H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
YCNANNAIDSFDDP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCCN1CCOCC1 |
Kanonische SMILES |
CC(C)C(=O)NCCCN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)

![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)



